Fmoc-(S)-2-amino-5-(3-methoxyphenyl)pentanoic acid
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Overview
Description
Fmoc-(S)-2-amino-5-(3-methoxyphenyl)pentanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-amino-5-(3-methoxyphenyl)pentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature and yields the desired Fmoc-protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high efficiency and consistency in the production of the compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-2-amino-5-(3-methoxyphenyl)pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The Fmoc group can be removed and replaced with other protecting groups or functional groups
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Piperidine in DMF is commonly used to remove the Fmoc group
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of deprotected amino acids or peptides
Scientific Research Applications
Fmoc-(S)-2-amino-5-(3-methoxyphenyl)pentanoic acid is extensively used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes
Mechanism of Action
The mechanism of action of Fmoc-(S)-2-amino-5-(3-methoxyphenyl)pentanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group, which can then participate in further reactions or interactions .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-(S)-3-amino-3-(3-methoxyphenyl)propionic acid
- Fmoc-(S)-2-amino-4-(3-methoxyphenyl)butanoic acid
Uniqueness
Fmoc-(S)-2-amino-5-(3-methoxyphenyl)pentanoic acid is unique due to its specific structure, which includes a pentanoic acid backbone and a methoxyphenyl group. This structure provides distinct chemical properties and reactivity compared to other similar compounds, making it particularly useful in certain peptide synthesis applications .
Properties
Molecular Formula |
C27H27NO5 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(3-methoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C27H27NO5/c1-32-19-10-6-8-18(16-19)9-7-15-25(26(29)30)28-27(31)33-17-24-22-13-4-2-11-20(22)21-12-3-5-14-23(21)24/h2-6,8,10-14,16,24-25H,7,9,15,17H2,1H3,(H,28,31)(H,29,30) |
InChI Key |
VRJCDQNABPQSDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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